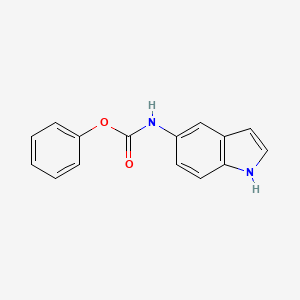

Phenyl 1H-indol-5-ylcarbamate

Description

Structure

3D Structure

Properties

CAS No. |

109737-03-3 |

|---|---|

Molecular Formula |

C15H12N2O2 |

Molecular Weight |

252.27 g/mol |

IUPAC Name |

phenyl N-(1H-indol-5-yl)carbamate |

InChI |

InChI=1S/C15H12N2O2/c18-15(19-13-4-2-1-3-5-13)17-12-6-7-14-11(10-12)8-9-16-14/h1-10,16H,(H,17,18) |

InChI Key |

QNGCAJGLRUINME-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)NC2=CC3=C(C=C2)NC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for Indole Carbamate Structures

Strategies for Indole (B1671886) Nucleus Construction and Derivatization

The indole ring is a privileged scaffold in medicinal chemistry, and numerous methods have been developed for its synthesis and modification. rsc.org

The construction of the indole core can be achieved through several classic and contemporary synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Classic methods that have been foundational in organic synthesis include:

Fischer Indole Synthesis : This reaction involves the acid-catalyzed cyclization of a phenylhydrazine (B124118) and an aldehyde or ketone. nih.govlogos-verlag.de The process begins with the formation of a phenylhydrazone, which tautomerizes to an ene-hydrazine, followed by a nih.govnih.gov-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia (B1221849) to form the aromatic indole ring. logos-verlag.de

Pictet–Spengler Reaction : This method is effective for synthesizing C2-aryl indoles through the reaction of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. nih.gov

Modern synthetic chemistry has introduced a range of new, often milder and more versatile, methods:

Metal-Catalyzed Cyclizations : Palladium and copper catalysts are frequently used. For instance, a copper(II)-catalyzed cyclization of 2-ethynylaniline (B1227618) derivatives can be performed at room temperature in a water and methanol (B129727) mixture. organic-chemistry.org Palladium/norbornene co-catalyzed systems enable the regioselective alkylation of indoles at the C-2 position. organic-chemistry.org

Metal-Free Approaches : To avoid transition metals, alternative strategies have been developed. One such method involves the conversion of 1-aryl-1,2,3-triazoles into indoles through a sequence of triazole ring-opening, nitrogen extrusion, Wolff rearrangement, and subsequent cyclization. mdpi.com

Electrochemical Synthesis : Organic electrochemical methods offer a mild and green alternative for synthesizing indole derivatives, often proceeding without the need for chemical oxidants or reductants. researchgate.net These techniques can be used for dehydrogenative cyclizations to form the indole ring. organic-chemistry.org

Table 1: Selected Synthetic Methods for the Indole Nucleus

| Method Name | Key Reactants | Catalyst/Conditions | Description |

|---|---|---|---|

| Fischer Indole Synthesis | Phenylhydrazine, Aldehyde/Ketone | Acid (e.g., H₂SO₄, MsOH) | Acid-catalyzed cyclization of a phenylhydrazone intermediate. nih.govlogos-verlag.de |

| Pictet–Spengler Reaction | β-Arylethylamine, Aldehyde/Ketone | Acid (e.g., p-TsOH) | Cyclization of an intermediate imine to form tetrahydro-β-carbolines, which can lead to indoles. nih.gov |

| Copper-Catalyzed Cyclization | 2-Ethynylaniline derivative | Copper(II) | Cyclization reaction often performed under mild conditions. organic-chemistry.org |

| Metal-Free Triazole Conversion | 1-Aryl-1,2,3-triazole | Heat (130-160 °C) | Ring-opening and rearrangement cascade to form the indole core. mdpi.com |

| Electrochemical Dehydrogenation | N-Aryl enamine | Electrochemical cell | Oxidant-free and metal-free intramolecular annulation to yield indoles. researchgate.net |

Once the indole nucleus is formed, it can be functionalized at various positions. The electronic nature of the indole ring, with its electron-rich pyrrole (B145914) moiety, dictates its reactivity. Directing substitution to a specific position, such as C-5 for the synthesis of the title compound, often requires strategic planning.

N-1 Position : The indole nitrogen is weakly acidic and can be readily deprotonated by a suitable base, followed by reaction with an electrophile for N-alkylation or N-acylation.

C-3 Position : This is the most nucleophilic carbon and is the typical site for electrophilic substitution.

C-2 Position : Direct functionalization at C-2 is less common but can be achieved through methods like lithiation followed by quenching with an electrophile or via palladium-catalyzed C-H activation. organic-chemistry.org

C-5 Position : Functionalization at the C-5 position on the benzene (B151609) ring portion of indole often starts with a pre-functionalized benzene derivative before the indole ring is constructed. Alternatively, electrophilic substitution can occur at C-5 under certain conditions, though it may compete with C-3 substitution. For the specific synthesis of Phenyl 1H-indol-5-ylcarbamate, a common precursor is 1H-indol-5-amine. iosrjournals.org This precursor can be prepared and then used in carbamate (B1207046) formation reactions. The synthesis of specifically substituted indoles at positions N-1, C-2, C-3, C-5, and C-6 has been demonstrated through various methodologies, including photochemical cyclizations. logos-verlag.delogos-verlag.de

Carbamate Formation Techniques

The carbamate functional group can be introduced using several reliable methods. The synthesis of this compound specifically involves forming a carbamate from the 5-amino group of the indole ring.

A versatile method for forming carbamates involves the use of carbonyl azides, often through an isocyanate intermediate generated via a Curtius rearrangement. masterorganicchemistry.com In this rearrangement, an acyl azide (B81097), upon heating, loses nitrogen gas (N₂) to form a highly reactive isocyanate. masterorganicchemistry.comlibretexts.org This isocyanate can then be trapped in situ by an alcohol or an amine.

If the isocyanate reacts with an alcohol (e.g., phenol), it yields a carbamate. If it reacts with an amine, a urea (B33335) derivative is formed. organic-chemistry.org This strategy has been applied to indole systems; for example, 5-chloro-3-phenyl-1H-indole-2-carbonyl azide has been used to synthesize carbamate derivatives. researchgate.net

The general sequence is:

Formation of an acyl azide from a carboxylic acid derivative.

Thermal or photochemical Curtius rearrangement to generate an isocyanate.

Reaction of the isocyanate with a nucleophile (an alcohol for carbamates).

The most direct and widely used methods for synthesizing carbamates involve the reaction of an amine with either a chloroformate or an isocyanate. tandfonline.comgoogle.com

From Chloroformates : An amine, such as 1H-indol-5-amine, can react with a chloroformate, like phenyl chloroformate, typically in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct. tandfonline.com This provides a convenient and high-yielding route to the desired carbamate. Photo-on-demand synthesis allows for the in situ generation of chloroformates from an alcohol and chloroform, which can then be used in a one-pot reaction with an amine to produce carbamates. nih.govacs.org

From Isocyanates : The reaction between an amine and an isocyanate is another efficient way to form N,N'-disubstituted ureas. To form a carbamate, an alcohol reacts with an isocyanate. google.comconicet.gov.ar Therefore, to synthesize this compound, the reactants would be 1H-indol-5-ol (5-hydroxyindole) and phenyl isocyanate. Alternatively, an aryl isocyanate can be generated in situ from an arylamine and CO₂, which is then trapped by an alcohol to yield the carbamate. acs.orgorganic-chemistry.org

Table 2: Comparison of Reagents for Carbamate Synthesis from an Amine

| Reagent | Reaction Partner | Byproduct | Conditions | Notes |

|---|---|---|---|---|

| Phenyl Chloroformate | 1H-indol-5-amine | HCl | Requires a base (e.g., pyridine, Et₃N) | Direct, common method for forming the C-O-C(O)-N linkage. tandfonline.com |

| Phenyl Isocyanate | 1H-indol-5-ol | None | Often requires a catalyst (e.g., metal salt) | Forms the carbamate from an alcohol, not an amine. google.com |

While the title compound is an acyclic carbamate, the synthesis of related heterocyclic structures containing a carbamate moiety is also of significant interest. These cyclic carbamates, such as oxazolidinones and oxazinanones, are often prepared via intramolecular cyclization. digitellinc.com

One strategy involves the synthesis of a linear molecule that contains both a carbamate group and a suitable leaving group or unsaturated bond. Subsequent intramolecular reaction leads to the formation of the heterocyclic ring. For instance:

Six-membered cyclic carbamates (1,3-oxazinan-2-ones) can be synthesized from the reaction of a primary amine with a dicarbonate (B1257347) derivative of a 1,3-diol. iupac.org The reaction proceeds through an intermolecular step to form a linear carbamate, which then undergoes intramolecular cyclization. iupac.org

Five-membered cyclic carbamates (oxazolidin-2-ones) can be formed via the intramolecular N-cyclization of allyl carbamates. thieme-connect.com In these reactions, the nitrogen of the carbamate acts as the intramolecular nucleophile.

Convergent Synthesis of Phenyl-Indole-Carbamate Architectures

Convergent synthesis offers an efficient approach to complex molecules by preparing key fragments separately and then coupling them in the final stages of the synthetic sequence. This strategy is particularly advantageous for creating libraries of analogues for structure-activity relationship (SAR) studies.

Sequential Assembly of Indole and Carbamate Moieties

The sequential construction of phenyl-indole-carbamate structures typically commences with a pre-functionalized indole ring. A common starting point is 5-aminoindole (B14826) or its derivatives, which can be prepared through various methods, including the reduction of 5-nitroindole. nih.gov The synthesis of 5-aminoindole derivatives can, however, be challenging due to their potential instability and susceptibility to air oxidation. nih.gov

Once the 5-aminoindole scaffold is secured, the carbamate functionality is introduced. A prevalent method for this transformation is the reaction of the 5-aminoindole with a suitable chloroformate, such as phenyl chloroformate, in the presence of a base. mit.edu This reaction leads to the formation of the N-aryl carbamate. The general approach is outlined in the reaction scheme below:

Table 1: Generalized Sequential Assembly of this compound

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 5-Nitroindole | Pd/C, H₂ | 5-Amino-1H-indole |

| 2 | 5-Amino-1H-indole, Phenyl chloroformate | Base (e.g., Pyridine, Triethylamine) | This compound |

An alternative convergent approach involves the synthesis of an indole-5-carboxylic acid derivative, which can then be converted to the corresponding carbamate through a Curtius rearrangement. nih.gov This involves the transformation of the carboxylic acid to an acyl azide, which upon heating, rearranges to an isocyanate. The isocyanate is then trapped with phenol (B47542) to yield the desired phenyl carbamate. mit.edu

Introduction of Phenyl Moieties onto Indole or Carbamate Fragments

The introduction of the phenyl group can be accomplished at different stages of the synthesis. In one strategy, a pre-formed carbamate containing a reactive site on the indole ring (e.g., a halogen) can undergo a palladium-catalyzed cross-coupling reaction with a phenylboronic acid (Suzuki coupling) to introduce the phenyl group. mit.edu

Conversely, a phenyl-substituted indole can be synthesized first, followed by the introduction of the carbamate group at the 5-position. For instance, a 5-haloindole can be coupled with a phenylboronic acid via a Suzuki-Miyaura coupling reaction to yield a 5-phenylindole. core.ac.uk Subsequent nitration at a different position, followed by reduction and carbamate formation, could theoretically lead to the desired product, although this route can be complex due to regioselectivity issues.

Catalytic Approaches in Indole-Carbamate Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering mild and efficient routes to complex molecules. Both base-catalyzed and transition metal-catalyzed reactions are instrumental in the synthesis of indole-carbamates.

Base-Catalyzed Reactions

Base-catalyzed reactions are fundamental in several steps of indole-carbamate synthesis. The formation of the carbamate linkage itself is often facilitated by a base, which acts to deprotonate the amine, increasing its nucleophilicity towards the chloroformate. nih.gov Common bases employed for this purpose include pyridine, triethylamine, and potassium carbonate. google.comrsc.org

In some synthetic routes, strong bases like sodium hydride (NaH) are used. For instance, in the synthesis of related indole derivatives, NaH has been employed to promote cyclization reactions leading to the indole core. researchgate.net The choice of base is critical and depends on the specific substrates and reaction conditions.

Table 2: Examples of Base Usage in Indole and Carbamate Synthesis

| Reaction Type | Base | Substrate Example | Reference |

| Carbamate Formation | Pyridine | Arylamine and Phenyl Chloroformate | nih.gov |

| Cyclization | Potassium Hydroxide | Open-chain carbamate | google.com |

| Intramolecular Cyclization | Sodium Hydride | 2-cyanophenyl carbamate derivative | researchgate.net |

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki coupling)

Transition metal catalysis, particularly with palladium, has revolutionized the synthesis of biaryl compounds and the formation of carbon-nitrogen bonds. The Suzuki-Miyaura coupling is a powerful tool for creating C-C bonds, and it has been applied to the synthesis of indole derivatives. core.ac.uk This reaction typically involves the coupling of an organoboron compound (e.g., phenylboronic acid) with a halide (e.g., a haloindole) in the presence of a palladium catalyst and a base. mit.edu

For the synthesis of phenyl-indole-carbamate structures, a Suzuki coupling could be envisioned to couple a phenylboronic acid with a 5-halo-1H-indolylcarbamate. The success of such a reaction would depend on the careful selection of the palladium catalyst, ligands, and reaction conditions to ensure compatibility with the carbamate functionality. mit.edu

Table 3: Key Components of a Hypothetical Suzuki Coupling for Phenyl-Indole-Carbamate Synthesis

| Component | Example | Role |

| Aryl Halide | Bromo-1H-indol-5-ylcarbamate | Electrophilic partner |

| Organoboron Reagent | Phenylboronic acid | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Facilitates oxidative addition and reductive elimination |

| Ligand | PPh₃, SPhos, XPhos | Stabilizes the palladium center and influences reactivity |

| Base | K₂CO₃, Cs₂CO₃ | Activates the organoboron reagent |

| Solvent | Toluene, Dioxane, DMF | Solubilizes reactants and influences reaction rate |

Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, are also crucial for synthesizing aminoindoles from haloindoles, which are key precursors for carbamate formation. acs.orgresearchgate.net These reactions provide a direct route to install the amino group at the C-5 position of the indole ring. acs.org

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for determining the structure of Phenyl 1H-indol-5-ylcarbamate in solution. Analysis of one-dimensional (¹H and ¹³C) and two-dimensional spectra allows for the unambiguous assignment of all proton and carbon signals, confirming the connectivity of the indole (B1671886) core, the phenyl group, and the linking carbamate (B1207046) moiety.

¹H NMR Chemical Shift Assignments and Coupling Patterns

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the indole ring, the phenyl group, and the two N-H groups. The chemical shifts (δ) are influenced by the electronic environment of each proton, and the coupling patterns (J) reveal the connectivity between neighboring protons.

The indole N-H proton (H-1) typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm, due to its acidic nature and involvement in hydrogen bonding. The carbamate N-H proton also presents as a singlet, generally in the region of 8-10 ppm.

The protons on the indole ring exhibit characteristic shifts and couplings. H-4, being ortho to the electron-withdrawing carbamate group, is deshielded and appears as a singlet or a small doublet around 8.0 ppm. The H-2 and H-3 protons on the pyrrole (B145914) ring appear as triplets or doublets of doublets, typically between 6.5 and 7.5 ppm. The remaining protons of the benzene (B151609) portion of the indole ring, H-6 and H-7, are observed in the aromatic region, with their specific shifts and multiplicities determined by their coupling to each other.

The protons of the terminal phenyl group are observed as a set of multiplets in the aromatic region, typically between 7.0 and 7.5 ppm, corresponding to the ortho, meta, and para positions relative to the carbamate oxygen.

Table 1: Predicted ¹H NMR Chemical Shift and Coupling Constant Assignments for this compound (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-1 (Indole NH) | ~11.10 | br s | - |

| Carbamate NH | ~9.80 | s | - |

| H-4 | ~7.95 | d | J ≈ 2.0 Hz |

| H-7 | ~7.40 | d | J ≈ 8.5 Hz |

| H-2', H-6' (Phenyl) | ~7.38 | t | J ≈ 7.8 Hz |

| H-2 | ~7.35 | t | J ≈ 2.8 Hz |

| H-6 | ~7.25 | dd | J ≈ 8.5, 2.0 Hz |

| H-4' (Phenyl) | ~7.18 | t | J ≈ 7.4 Hz |

| H-3', H-5' (Phenyl) | ~7.10 | d | J ≈ 7.8 Hz |

Note: This is an interactive data table based on predicted values.

¹³C NMR Chemical Shift Analysis, including Carbamate Carbonyl Resonance

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbamate carbonyl carbon is a key diagnostic signal, typically resonating in the 152-155 ppm range. The carbons of the indole and phenyl rings appear in the aromatic region (100-140 ppm). The position of the carbamate substituent on the indole ring (C-5) significantly influences the chemical shifts of the surrounding carbons, particularly C-4, C-5, C-6, and C-7a.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carbamate) | ~153.5 |

| C-1' (Phenyl) | ~151.0 |

| C-7a | ~135.8 |

| C-5 | ~133.0 |

| C-3a | ~128.5 |

| C-2', C-6' (Phenyl) | ~129.0 |

| C-2 | ~124.5 |

| C-4' (Phenyl) | ~125.0 |

| C-3', C-5' (Phenyl) | ~121.5 |

| C-4 | ~118.0 |

| C-6 | ~111.5 |

| C-7 | ~111.0 |

Note: This is an interactive data table based on predicted values.

Two-Dimensional (2D) NMR Techniques (e.g., HMQC, HMBC, NOE) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for confirming the structural assignments.

Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbons bearing protons.

Heteronuclear Multiple Bond Correlation (HMBC) reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying connectivity across quaternary carbons and heteroatoms. Key expected HMBC correlations for this compound would include:

The carbamate N-H proton to the indole C-5 and the carbonyl carbon (C=O).

The indole H-4 proton to C-3a, C-5, and C-6.

The indole N-H proton (H-1) to C-2, C-3, and C-7a.

The ortho-protons of the phenyl ring (H-2', H-6') to the ipso-carbon (C-1').

Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine spatial proximity between protons. For a relatively planar molecule like this, NOE can confirm assignments by showing correlations between adjacent protons, such as between H-4 and the carbamate N-H, and between H-6 and H-7.

Deuterium (B1214612) Exchange Studies for Amide Protons

The presence of labile protons, such as those on nitrogen atoms, can be confirmed by deuterium exchange studies. Upon addition of a few drops of deuterium oxide (D₂O) to the NMR sample, the signals corresponding to the indole N-H (H-1) and the carbamate N-H protons will disappear from the ¹H NMR spectrum. This occurs because these acidic protons readily exchange with deuterium, which is not observed in ¹H NMR. This simple experiment unequivocally identifies the N-H proton signals. prepchem.com

Mass Spectrometry (MS) Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound and to gain structural information from its fragmentation patterns.

Molecular Ion Detection (M+, [M-H]⁻, [M+H]⁺)

For this compound (C₁₅H₁₂N₂O₂), the exact molecular weight is 252.0899 g/mol . High-resolution mass spectrometry (HRMS) would be expected to detect ions corresponding to this mass with high accuracy. mdpi.com Depending on the ionization technique used:

Electron Ionization (EI) would show the molecular ion (M⁺˙) at m/z 252.

Electrospray Ionization (ESI) in positive mode would detect the protonated molecule ([M+H]⁺) at m/z 253. mdpi.com

ESI in negative mode would show the deprotonated molecule ([M-H]⁻) at m/z 251.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion Type | Ionization Mode | Calculated m/z |

|---|---|---|

| [M+H]⁺ | ESI (+) | 253.0971 |

| [M]⁺˙ | EI | 252.0899 |

Note: This is an interactive data table based on predicted values.

Key fragmentation pathways would likely involve the cleavage of the carbamate ester or amide bonds. Common fragments might include the loss of the phenoxy group to give an ion at m/z 159 (indol-5-yl-N=C=O)⁺ or the loss of phenol (B47542) to give an ion at m/z 158. Another possibility is the cleavage to form an indol-5-amino radical cation at m/z 132 following the loss of CO₂ and a phenyl radical.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the unequivocal determination of a compound's elemental composition. nih.govresearchgate.net Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS instruments measure the mass-to-charge ratio with very high accuracy (typically to four or five decimal places). researchgate.net This high accuracy allows for the calculation of a unique elemental formula for a given mass. nih.gov For this compound (C₁₅H₁₂N₂O₂), the exact mass can be calculated and compared to the experimentally determined mass from an HRMS analysis. This comparison helps to confirm the elemental composition and distinguish the compound from other isomers or compounds with the same nominal mass. nih.govnih.govnih.gov

| Parameter | Description |

| Technique | High-Resolution Mass Spectrometry (HRMS) |

| Purpose | Determination of precise mass and elemental composition. |

| Advantage | Distinguishes between compounds with the same nominal mass by providing highly accurate mass measurements. researchgate.net |

| Application | Confirms the elemental formula of this compound (C₁₅H₁₂N₂O₂) by matching the experimental mass to the theoretical exact mass. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands for its constituent functional groups: the N-H group of the indole and the carbamate, the C=O of the carbamate, the C-O bonds, and the aromatic C-H bonds.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| N-H (Indole & Carbamate) | Stretching | 3500-3300 |

| C-H (Aromatic) | Stretching | 3100-3000 vscht.cz |

| C=O (Carbamate) | Stretching | 1730-1680 |

| C=C (Aromatic) | Stretching | 1600-1400 vscht.cz |

| C-O (Carbamate) | Stretching | 1260-1050 vscht.cz |

| N-H (Indole) | Bending | 1650-1550 |

The N-H stretching vibrations typically appear as a sharp to moderately broad band in the region of 3500-3300 cm⁻¹. The presence of hydrogen bonding can cause this peak to broaden and shift to lower wavenumbers. mdpi.com The aromatic C-H stretching vibrations are characteristically found just above 3000 cm⁻¹. vscht.cz The carbonyl (C=O) stretching of the carbamate group is a strong and sharp absorption band that is expected in the range of 1730-1680 cm⁻¹. Conjugation can shift this band to lower frequencies. vscht.cz The aromatic C=C stretching vibrations give rise to several bands in the 1600-1400 cm⁻¹ region. vscht.cz Finally, the C-O stretching of the carbamate will show absorptions in the 1260-1050 cm⁻¹ region. vscht.cz The specific positions and intensities of these bands provide a detailed fingerprint for the structural confirmation of this compound.

Elemental Analysis for Compositional Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. eltra.com This experimental data is then compared with the theoretical percentages calculated from the compound's molecular formula to confirm its purity and empirical formula.

For this compound, the molecular formula is C₁₅H₁₂N₂O₂. The theoretical elemental composition can be calculated based on its molecular weight.

Molecular Formula: C₁₅H₁₂N₂O₂

Molecular Weight: 252.27 g/mol

The expected elemental composition is crucial for validating the synthesis of the target molecule. Any significant deviation between the experimental and theoretical values would suggest the presence of impurities or an incorrect structural assignment.

Interactive Data Table: Theoretical Elemental Analysis of this compound

| Element | Symbol | Atomic Weight (g/mol) | Number of Atoms | Total Weight (g/mol) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 15 | 180.15 | 71.43 |

| Hydrogen | H | 1.008 | 12 | 12.096 | 4.80 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 11.11 |

| Oxygen | O | 16.00 | 2 | 32.00 | 12.68 |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of Phenyl 1H-indol-5-ylcarbamate at the atomic level. These calculations, rooted in the principles of quantum mechanics, provide a quantitative description of the molecule's behavior.

Density Functional Theory (DFT) for Electronic Structure and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By focusing on the electron density, DFT calculations can predict a variety of properties for this compound. These include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial in determining the molecule's chemical reactivity and kinetic stability. The energy gap between HOMO and LUMO provides insights into the molecule's excitation properties and its potential for electronic transitions.

Furthermore, DFT calculations are instrumental in predicting spectroscopic properties. For instance, theoretical vibrational frequencies can be calculated and correlated with experimental infrared (IR) and Raman spectra to aid in the structural characterization of the molecule. Similarly, electronic absorption spectra can be simulated to predict the wavelengths of maximum absorption, which is valuable for understanding the compound's behavior in light-involved processes.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity and Interaction Site Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity. The MEP is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values. Regions of negative potential (typically colored in shades of red and yellow) indicate areas that are rich in electrons and are therefore susceptible to electrophilic attack. Conversely, regions of positive potential (colored in shades of blue) are electron-deficient and are prone to nucleophilic attack. For this compound, the MEP map can identify the likely sites for hydrogen bonding and other non-covalent interactions, which are crucial for its biological activity.

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are computational techniques used to predict how a molecule like this compound might interact with a biological target, such as a protein or enzyme. These methods are fundamental in drug discovery and design.

Prediction of Molecular Interactions and Binding Affinities

Molecular docking is a computational procedure that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the receptor. A scoring function is then used to estimate the binding affinity for each pose, with lower scores typically indicating a more favorable interaction.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe the motion of atoms and molecules over time. For this compound, MD simulations would provide critical insights into its conformational flexibility, stability, and interactions with its environment at an atomic level. By simulating the compound in various solvents or in the presence of a biological target, researchers can analyze trajectories to understand its dynamic behavior.

Key parameters derived from such simulations include Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule, and radial distribution functions to characterize interactions with surrounding solvent molecules. For instance, a simulation could reveal the stability of the carbamate (B1207046) linkage and the rotational freedom of the phenyl group relative to the indole (B1671886) core. This information is invaluable for understanding how the molecule might adapt its shape to fit into a binding pocket of a protein.

Interactive Data Table: Hypothetical MD Simulation Parameters

Below is a table representing typical data that would be generated from an MD simulation study of this compound.

| Parameter | Value | Interpretation |

| RMSD (Å) | 1.5 ± 0.3 | Indicates the molecule reaches a stable conformation during the simulation. |

| RMSF of Phenyl Group (Å) | 2.1 ± 0.4 | Suggests higher flexibility in the phenyl ring compared to the indole core. |

| Solvent Accessible Surface Area (Ų) | 350 ± 20 | Provides a measure of the molecule's exposure to the solvent. |

| Number of H-bonds (with water) | 3.2 ± 0.8 | Shows the extent of interaction with an aqueous environment. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Properties

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical properties. The fundamental principle is that the structural features of a molecule, such as its size, shape, and electronic properties, determine its activity.

For this compound, a QSAR study would typically involve a dataset of related indole-carbamate derivatives with known activities. Molecular descriptors, which are numerical representations of the molecule's properties, would be calculated. These can include constitutional, topological, geometric, and electronic descriptors. A statistical model is then built to correlate these descriptors with the observed activity. Such models can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues.

Interactive Data Table: Key Molecular Descriptors for QSAR

This table showcases important descriptors that would be calculated for this compound in a QSAR study.

| Descriptor | Value | Property Represented |

| Molecular Weight ( g/mol ) | 252.27 | Size of the molecule |

| LogP | 3.5 | Lipophilicity/Hydrophobicity |

| Topological Polar Surface Area (Ų) | 58.7 | Polarity and hydrogen bonding capacity |

| Number of Rotatable Bonds | 3 | Molecular flexibility |

Computational Mechanistic Investigations

Computational mechanistic investigations employ quantum chemistry methods to explore the detailed steps of a chemical reaction at the electronic level. These studies are crucial for understanding how a molecule like this compound might be synthesized or how it participates in chemical transformations. Methods like Density Functional Theory (DFT) are commonly used to calculate the energies of reactants, products, and intermediate structures along a reaction pathway.

Elucidation of Reaction Pathways and Transition States

A key goal of computational mechanistic studies is to map out the entire energy landscape of a reaction. This involves identifying the most likely reaction pathway, which is the lowest energy route from reactants to products. Along this pathway, a critical point is the transition state—a high-energy, transient structure that represents the energy barrier that must be overcome for the reaction to proceed.

For the synthesis of this compound, for example, from 5-aminoindole (B14826) and phenyl chloroformate, computational methods can be used to model the step-by-step process. Calculations would determine the geometry and energy of the transition state for the formation of the carbamate bond. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility and rate. Visualizing the transition state structure can reveal which atoms are involved in bond-making and bond-breaking, offering a detailed picture of the reaction mechanism.

Interactive Data Table: Calculated Energies for a Hypothetical Reaction Step

This table presents example energy values that could be obtained from a computational study on a reaction involving this compound.

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting materials at reference energy |

| Transition State | +15.2 | Energy barrier for the reaction step |

| Intermediate | -5.4 | A temporary, stable species formed during the reaction |

| Products | -20.8 | Final products of the reaction step |

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Carbamate (B1207046) Functional Group

The carbamate group (-NHCOO-) is a versatile functional group that can undergo a variety of chemical transformations. Its reactivity is influenced by the nature of the substituents on the nitrogen and oxygen atoms.

The carbamate linkage in Phenyl 1H-indol-5-ylcarbamate is susceptible to cleavage under various conditions, including thermal, photochemical, and chemical treatments.

Thermal Decomposition: The thermal decomposition of aryl carbamates has been studied, and the products are typically the corresponding amine, carbon dioxide, and an olefin if a suitable alkyl group is present on the oxygen. For this compound, heating would likely lead to the formation of 5-aminoindole (B14826), carbon dioxide, and phenol (B47542). The rate of decomposition is influenced by the electronic nature of the substituents on the aromatic rings. Generally, electron-withdrawing groups on the N-aryl ring can increase the rate of decomposition. cdnsciencepub.comcapes.gov.br

Photochemical Rearrangements: Aryl carbamates are known to undergo photochemical rearrangements, similar to the photo-Fries rearrangement of aryl esters. rsc.orgrsc.org Upon ultraviolet irradiation, this compound could potentially rearrange to form aminobenzoates or hydroxybenzamides. For instance, irradiation of N-phenylcarbamates can lead to the formation of ortho- and para-aminobenzoates. rsc.org

Chemical Cleavage: The carbamate group can be cleaved under acidic, basic, or reductive conditions.

Acidic Hydrolysis: In the presence of strong acids, the carbamate can be hydrolyzed to yield the corresponding amine (5-aminoindole), alcohol (phenol), and carbon dioxide.

Basic Hydrolysis: Basic hydrolysis of phenyl carbamates can proceed via an E1cb-type mechanism for primary amines, involving the formation of an isocyanate intermediate. nih.govacs.org For secondary amines, the mechanism is typically a bimolecular acyl-oxygen cleavage (BAc2). acs.org

Reductive Cleavage: Reagents like the Schwartz reagent have been shown to efficiently cleave aryl O-carbamates to the corresponding phenols. organic-chemistry.org Other methods for the reductive cleavage of carbamates to amines have also been developed. organic-chemistry.org

Hofmann-type Rearrangement: While typically associated with amides, conditions that favor a Hofmann-like rearrangement could potentially convert the carbamate into other functional groups. For instance, treatment of carboxamides with reagents like (tosylimino)phenyl-λ3-iodane can lead to the formation of carbamates via an isocyanate intermediate. organic-chemistry.org

| Reaction Type | Reagents/Conditions | Potential Products from this compound |

| Thermal Decomposition | High Temperature | 5-Aminoindole, Phenol, CO2 |

| Photochemical Rearrangement | UV light | Amino-substituted phenyl benzoates, Hydroxy-substituted indolyl-benzamides |

| Acidic Hydrolysis | Strong Acid (e.g., HCl) | 5-Aminoindole, Phenol, CO2 |

| Basic Hydrolysis | Strong Base (e.g., NaOH) | 5-Aminoindole, Phenol, CO2 |

| Reductive Cleavage | Schwartz reagent | 5-(Phenylcarbamoyl)indole, Indole (B1671886) |

Reactivity of the Indole Nucleus

The indole ring system is an electron-rich heterocycle, which makes it highly reactive towards electrophiles, particularly at the C3 position.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of the indole nucleus. The presence of the electron-donating nitrogen atom in the pyrrole (B145914) ring activates the entire bicyclic system towards electrophilic attack. The C3 position is the most nucleophilic and, therefore, the primary site of substitution. study.com Attack at C3 leads to a more stable carbocation intermediate where the aromaticity of the benzene (B151609) ring is preserved. study.com

The N-H proton of the indole ring is weakly acidic, with a pKa of approximately 16-17 in DMSO. youtube.com This allows for deprotonation by a sufficiently strong base, such as sodium hydride (NaH) or n-butyllithium (n-BuLi), to form the indolyl anion. youtube.com This anion is a potent nucleophile and can readily undergo reactions at the nitrogen atom.

N-Alkylation: The deprotonated indole can be alkylated with various alkyl halides. This reaction is a common method for the synthesis of N-substituted indoles. youtube.comresearchgate.net

N-Acylation: Similarly, the indolyl anion can react with acylating agents, such as acid chlorides or anhydrides, to form N-acylindoles. thieme-connect.debeilstein-journals.orgresearchgate.netresearchgate.net Direct N-acylation with carboxylic acids can also be achieved using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). thieme-connect.deresearchgate.net

| Reaction Type | Reagents/Conditions | Potential Products |

| N-Alkylation | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | Phenyl 1-alkyl-1H-indol-5-ylcarbamate |

| N-Acylation | 1. Strong Base (e.g., NaH) 2. Acyl Halide (RCOCl) | Phenyl 1-acyl-1H-indol-5-ylcarbamate |

| N-Acylation (Direct) | Carboxylic Acid (RCOOH), DCC, DMAP | Phenyl 1-acyl-1H-indol-5-ylcarbamate |

Intermolecular and Intramolecular Reaction Pathways involving Indole and Carbamate Moieties

The presence of both the indole and carbamate moieties within the same molecule opens up possibilities for unique intermolecular and intramolecular reactions.

Intramolecular Cyclization: Under appropriate conditions, intramolecular cyclization reactions can occur. For instance, if a suitable electrophilic center is introduced elsewhere in the molecule, the nucleophilic C3 position of the indole could attack intramolecularly. Similarly, palladium-catalyzed intramolecular cyclizations of substrates containing both indole and carbamate-like functionalities have been reported to form complex heterocyclic systems. mdpi.com For this compound, derivatization of the phenyl group of the carbamate with a reactive side chain could lead to intramolecular cyclization onto the indole ring.

Intermolecular Reactions: The indole N-H and the carbamate N-H can both participate in hydrogen bonding, influencing the molecule's aggregation and its interactions with other molecules. In the presence of suitable reagents, intermolecular reactions involving both functional groups are plausible. For example, a bifunctional reagent could potentially react with both the indole nitrogen and the carbamate group.

Radical-Mediated Reactions and Fragmentation Mechanisms

Radical-Mediated Reactions: The indole nucleus can participate in radical reactions. Radical additions to the C3 position of the indole ring are known to be facile. researchgate.net Radical cyclization reactions involving indoles have been used to synthesize complex fused-ring systems. researchgate.netresearchgate.netrsc.orgacs.org For this compound, radical-generating conditions could lead to the formation of an indolyl radical, which could then undergo further reactions.

Fragmentation Mechanisms: The fragmentation of this compound under mass spectrometry conditions can provide insights into its structure and reactivity. In electron-impact mass spectrometry (EI-MS), the fragmentation of indole derivatives often involves characteristic losses. scirp.org For this compound, likely initial fragmentation pathways would include:

Cleavage of the carbamate bond to give ions corresponding to the 5-aminoindole radical cation and the phenoxy radical, or the phenyl cation and the indol-5-ylcarbamate radical.

Loss of CO2 from the molecular ion.

Fragmentation of the indole ring itself, which typically involves the loss of HCN. scirp.org

A plausible fragmentation pathway is depicted below:

[M]+• → [Indole-NH-CO]+• + PhO• [M]+• → [Indole-NH]+• + PhOCO• [M]+• → [Indole-N=C=O]+• + PhOH

The exact fragmentation pattern would provide valuable information for the structural elucidation of this and related compounds.

Derivatization and Structural Modification Strategies

Synthetic Routes to Analogs with Modified Phenyl Substituents

The synthesis of analogs with modified phenyl substituents typically involves the reaction of 5-aminoindole (B14826) with a variety of substituted phenyl chloroformates. This approach allows for the introduction of a wide range of functional groups onto the phenyl ring, thereby systematically altering the electronic and steric properties of the molecule.

One common strategy is the utilization of multicomponent reactions, which enable the assembly of complex molecules in a single step from readily available starting materials. nih.gov For instance, a one-pot methodology could be envisioned where substituted anilines are reacted with an indole (B1671886) precursor and a carbonyl source to generate analogs with diverse phenyl substitutions. nih.gov

The reactivity of the phenyl ring also allows for direct modification through electrophilic aromatic substitution reactions. Depending on the desired substituent, reactions such as nitration, halogenation, Friedel-Crafts alkylation, or acylation can be employed. The nature and position of existing substituents on the phenyl ring will direct the regioselectivity of these reactions according to established principles of organic chemistry.

Table 1: Examples of Synthetic Strategies for Phenyl Ring Modification

| Strategy | Reagents and Conditions | Potential Substituents |

| Reaction with Phenyl Chloroformates | 5-aminoindole, substituted phenyl chloroformate, base (e.g., pyridine) | Alkyl, alkoxy, halogen, nitro, cyano |

| Multicomponent Reactions | Substituted anilines, indole precursors, carbonyl source, catalyst | Diverse aromatic and heterocyclic groups |

| Electrophilic Aromatic Substitution | Nitrating agents (HNO₃/H₂SO₄), Halogenating agents (Br₂/FeBr₃), Alkylating/Acylating agents (R-Cl/AlCl₃) | -NO₂, -Br, -Cl, -I, -R, -C(O)R |

Modifications to the Indole Ring System

The indole nucleus is a privileged scaffold in medicinal chemistry and offers several positions for modification to probe structure-activity relationships (SAR).

Substitution Patterns on the Indole Core (e.g., at C-2, C-3, C-5, C-6)

The indole ring is highly susceptible to electrophilic substitution, with the C-3 position being the most reactive. wikipedia.org However, substitution at other positions can be achieved through various synthetic strategies.

C-2 Position: The Fischer indole synthesis is a classic method that can be used to generate indoles with substituents at the C-2 position by starting with appropriately substituted phenylhydrazines and ketones or aldehydes. wikipedia.org Palladium-catalyzed cross-coupling reactions of o-nitrobenzyl cyanides with boronic acids also provide a route to 2-substituted indoles. organic-chemistry.org

C-3 Position: Direct electrophilic substitution reactions, such as the Mannich reaction (using formaldehyde (B43269) and a secondary amine to introduce an aminomethyl group), Vilsmeier-Haack formylation (using POCl₃ and DMF to introduce a formyl group), or Friedel-Crafts alkylation, readily occur at the C-3 position. wikipedia.orgnih.gov

C-5 and C-6 Positions: Accessing these positions often requires starting with pre-functionalized anilines before indole ring formation. luc.edu For example, a 4-substituted aniline (B41778) can be used in a Fischer indole synthesis to yield a 5-substituted indole. luc.edu Recent advances have also demonstrated methods for direct C-5 functionalization using copper catalysis. news-medical.net The synthesis of substituted indole-5-carboxamides and indole-6-carboxamides has been explored to develop potent antagonists of peptidoleukotrienes, highlighting the importance of modifications at these positions. wikipedia.org

Molecular modeling studies on related indole-based inhibitors have shown that the substitution pattern significantly influences binding to biological targets. For instance, in a series of sphingosine (B13886) kinase 2 inhibitors, a 1,5-disubstitution pattern on the indole ring was found to be optimal for activity. organic-chemistry.org

Formation of Fused Heterocyclic Rings with the Indole Scaffold

The construction of fused heterocyclic rings onto the indole scaffold can significantly alter the molecule's three-dimensional shape and biological activity. This can be achieved through annulation reactions that build a new ring onto one of the indole's bonds.

Strategies for forming fused rings include:

[2 + 2 + 2] Annulation: A metal-free strategy involving the reaction of indoles, ketones, and nitroolefins can be used to synthesize carbazoles, which are essentially indoles with a fused benzene (B151609) ring. organic-chemistry.org

Cascade Reactions: Multicomponent reactions can be designed to assemble indole-fused seven-membered heterocycles, such as oxadiazepines and thiadiazepines, in a modular fashion. luc.edu

Intramolecular Cyclization: Starting with an indole that has a reactive side chain at the C-2 or C-3 position, intramolecular cyclization can lead to the formation of fused rings. For example, indole-2-carbaldehyde derivatives can undergo cascade reactions to form γ-carbolines (pyrido[4,3-b]indoles). nih.gov

Variations in the Carbamate (B1207046) Linker

Introduction of Different Ester or Amide Variants

Bioisosteric replacement is a key strategy in medicinal chemistry where a functional group is replaced by another group with similar physical or chemical properties. The carbamate linker can be replaced with other functionalities to explore new interactions with biological targets.

Amide Variants: Replacing the carbamate with an amide linkage is a common strategy. This can be achieved by coupling 5-aminoindole with a variety of carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides). Research on indole-5-carboxamides has demonstrated the viability of this approach. wikipedia.org

Thiocarbamates: The oxygen atom of the carbamate can be replaced with a sulfur atom to form a thiocarbamate. This modification can alter the electronic properties and hydrogen bonding capabilities of the linker. The synthesis of indole-derived carbamates and their insecticidal activity has been reported, suggesting the exploration of related linkers. acs.org

Reverse Amides/Carbamates: The orientation of the linker can be reversed to explore different spatial arrangements and hydrogen bonding patterns.

Development of Related Indole-Carbamate Chemical Libraries

The systematic exploration of the chemical space around the Phenyl 1H-indol-5-ylcarbamate scaffold can be accelerated through the development of chemical libraries. Combinatorial chemistry and diversity-oriented synthesis are powerful approaches for generating a large number of structurally diverse compounds. mdpi.com

The synthesis of indole derivative libraries has been described, where intermediates are reacted with a variety of building blocks to produce a collection of related compounds. nih.gov A similar approach could be applied to the this compound core. A library could be designed with diversity at three key positions:

The Phenyl Ring: By using a collection of substituted phenyl chloroformates or anilines.

The Indole Core: By employing a range of substituted indoles or by performing parallel functionalization of the indole ring.

The Carbamate Linker: By incorporating various bioisosteric replacements for the carbamate group.

Such libraries are invaluable for high-throughput screening to identify compounds with desired biological activities and for developing comprehensive structure-activity relationships. mdpi.com

Advanced Applications in Chemical Research

Role as Chemical Intermediates in Complex Molecule Synthesis

Phenyl 1H-indol-5-ylcarbamate serves as a valuable intermediate in the multi-step synthesis of more complex molecules. The indole (B1671886) scaffold itself is a common feature in numerous natural products and synthetic compounds of pharmaceutical relevance. The presence of the phenylcarbamate group at the 5-position of the indole ring provides a reactive handle that can be strategically manipulated to introduce further complexity and functionality.

Precursors for Advanced Heterocyclic Scaffolds

While direct and specific examples of this compound being a precursor for advanced heterocyclic scaffolds are not extensively documented in readily available literature, the general reactivity of the indole core suggests its potential in such transformations. The indole ring is known to participate in various cyclization and multicomponent reactions to form fused heterocyclic systems. For instance, indole derivatives can react with various reagents to construct new rings, leading to the formation of complex structures like furan-2(5H)-ones. mdpi.com In a broader context, the indole scaffold is a key component in the synthesis of diverse heterocyclic systems, highlighting the potential for this compound to be utilized in similar synthetic strategies. ijpsr.info The carbamate (B1207046) functional group can also be a precursor for other functionalities or can be cleaved to the corresponding amine, which is a common starting point for the construction of nitrogen-containing heterocycles.

Exploration in Coordination Chemistry

The field of coordination chemistry investigates the formation, properties, and reactivity of coordination complexes, which consist of a central metal atom or ion bonded to one or more surrounding molecules or ions, known as ligands. The indole ring and its derivatives, including carbamates, possess potential donor atoms (nitrogen and oxygen) that can coordinate with metal ions, making them attractive ligands for the synthesis of novel metal complexes. nih.gov

The coordination chemistry of indole-containing ligands is a rich and expanding area of research. The nitrogen atom of the indole ring and the oxygen or nitrogen atoms of the carbamate group in this compound could potentially bind to a variety of metal centers. The resulting metal complexes may exhibit interesting structural, electronic, and catalytic properties. For example, metal complexes incorporating indole-based ligands have been synthesized with various transition metals such as Co(II), Ni(II), Cu(II), Zn(II), and Au(III), leading to diverse coordination geometries, including octahedral and square planar arrangements. ugm.ac.id

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Methodologies for Indole-Carbamates

The synthesis of indole-carbamates is continually evolving, with a strong emphasis on developing more efficient, versatile, and environmentally benign methodologies. Traditional methods are being supplanted by innovative strategies that offer improved yields, regioselectivity, and functional group tolerance.

One promising approach involves the use of cascade reactions, which allow for the construction of complex molecular architectures in a single step from simple precursors. For instance, copper-catalyzed cascade reactions between propargylic carbamates and indoles have been developed for the divergent synthesis of structurally distinct polycyclic indolines, which are core motifs in many alkaloids. nih.gov Another area of advancement is the utilization of directed metalation groups. The carbamate (B1207046) group itself can serve as a powerful tool in ortho-lithiation reactions, guiding the functionalization of aromatic rings with high precision before subsequent cyclization to form the desired indole (B1671886) structure. mdpi.com

Researchers are also exploring metal-free synthesis strategies to avoid the cost and potential toxicity of transition metal catalysts. organic-chemistry.org One such method employs NH₄I to promote an efficient indole-to-carbazole transformation through a formal [2+2+2] annulation of indoles, ketones, and nitroolefins, demonstrating the potential for assembling diverse carbazole (B46965) structures without metal catalysts. organic-chemistry.org Furthermore, chloroformate-mediated ring-cleavage reactions of indole alkaloids represent a novel strategy for incorporating carbamate functional groups into complex, stereochemically rich molecules. rsc.org

The development of one-pot, multi-component procedures is another key trend, significantly improving synthetic efficiency. organic-chemistry.orgnih.gov These methods, often catalyzed by palladium complexes, can assemble 2,3-substituted indoles from simple starting materials like 2-iodo-N-trifluoroacetylanilide in a single synthetic operation. organic-chemistry.org

| Methodology | Key Features | Catalyst/Reagent Example | Reference |

|---|---|---|---|

| Copper-Catalyzed Cascade Reactions | Divergent synthesis of polycyclic indolines. | Copper salts | nih.gov |

| Directed ortho-Lithiation | Uses carbamate as a directing group for regioselective functionalization. | s-BuLi or LDA | mdpi.com |

| Metal-Free Annulation | Avoids transition metals; high regioselectivity. | NH₄I | organic-chemistry.org |

| Chloroformate-Mediated Ring Cleavage | Incorporates carbamate and ether/thioether moieties into complex alkaloids. | Chloroformates | rsc.org |

| Palladium-Catalyzed Multi-Component Reactions | One-pot synthesis of highly substituted indoles. | Pd(OAc)₂/S-Phos | organic-chemistry.org |

Application of Advanced Spectroscopic Techniques for Fine Structural and Conformational Analysis

A precise understanding of the three-dimensional structure and conformational dynamics of indole-carbamates is crucial for elucidating their reactivity and function. Advanced spectroscopic techniques, often paired with computational methods, are indispensable tools for this purpose.

Vibrational Spectroscopy (FT-IR and FT-Raman) , coupled with theoretical calculations, provides detailed insights into the vibrational modes of the molecule. This allows for the precise assignment of spectral bands and confirmation of structural features, such as the hydrogen bonding patterns that dictate the molecular conformation. tsijournals.commdpi.com For instance, in studies of indole-3-carbinol, theoretical IR and Raman spectra were calculated and compared with experimental data to confirm the existence of different conformers. tsijournals.com

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, HSQC) remains a cornerstone for structural elucidation, confirming the connectivity of atoms within the molecule. mdpi.comresearchgate.net Modern NMR techniques can also provide information about the spatial proximity of atoms, helping to define the molecule's preferred conformation in solution.

X-ray Diffraction (XRD) offers the definitive method for determining the solid-state structure of crystalline indole-carbamates. Single-crystal XRD studies provide precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing. mdpi.comresearchgate.net

UV-Visible Spectroscopy , supported by Time-Dependent Density Functional Theory (TD-DFT) calculations, is used to investigate the electronic properties of these compounds. By comparing experimental and computed spectra, researchers can understand the electronic transitions, such as HOMO-LUMO energy gaps, which are fundamental to the molecule's reactivity and photophysical properties. tsijournals.comresearchgate.net

| Technique | Information Provided | Reference |

|---|---|---|

| FT-IR / FT-Raman | Vibrational modes, functional groups, hydrogen bonding. | tsijournals.commdpi.com |

| NMR (¹H, ¹³C) | Atomic connectivity, molecular skeleton. | mdpi.comresearchgate.net |

| X-ray Diffraction (XRD) | Precise bond lengths/angles, solid-state conformation, crystal packing. | researchgate.net |

| UV-Visible | Electronic transitions, HOMO-LUMO gap. | tsijournals.comresearchgate.net |

Integration of Computational Chemistry with Experimental Design for Predictive Synthesis and Reactivity

The synergy between computational chemistry and experimental work is accelerating research into indole-carbamate systems. In silico techniques are no longer just for post-synthesis analysis but are now integral to the predictive design of new molecules and reaction pathways. indexcopernicus.com

Density Functional Theory (DFT) is a powerful tool for predicting the geometric and electronic structures of indole-carbamates. researchgate.net It is used to calculate optimized geometries, vibrational frequencies (to aid in the interpretation of IR and Raman spectra), and NMR chemical shifts. researchgate.netresearchgate.net DFT calculations can also model reaction pathways, helping to elucidate mechanisms and predict the regioselectivity of reactions, as demonstrated in studies of nucleophilic additions to indolynes. nih.govacs.org

Molecular Docking and Molecular Dynamics (MD) simulations are crucial for structure-based drug design. These methods predict how indole-carbamate derivatives might bind to biological targets. nih.govnih.gov For example, in the design of inhibitors for the fat mass and obesity-associated (FTO) protein, molecular docking was used to screen potential N-phenyl-1H-indol-2-amine derivatives, and MD simulations were performed to characterize the stability of the protein-ligand complex. nih.gov

Pharmacokinetic (ADMET) profiling using computational tools like SwissADME allows for the early-stage evaluation of a molecule's drug-like properties, including its absorption, distribution, metabolism, excretion, and toxicity. indexcopernicus.comnih.gov This predictive power helps prioritize the synthesis of candidates with more favorable pharmacological profiles, saving significant time and resources. indexcopernicus.com

Exploration of Unique Reactivity Patterns and Unconventional Transformations

Moving beyond conventional functionalization, research is uncovering unique and previously inaccessible transformations of indole-carbamate systems. These novel reactions expand the synthetic toolkit and provide access to new chemical space.

One of the most intriguing areas is the chemistry of indolynes , highly reactive intermediates generated from indolyl silyltriflates. These species can be trapped by various reagents, leading to the formation of novel substituted indoles that are difficult to access through other means. nih.govacs.org Computational studies have been vital in understanding that distortion energies within the indolyne intermediate control the regioselectivity of nucleophilic additions. acs.org

Asymmetric dearomatization reactions represent another unconventional approach, converting the planar, aromatic indole ring into a three-dimensional structure. researchgate.net For example, photoredox catalysis has enabled the asymmetric dearomatization of indole derivatives with N-hydroxycarbamates, creating valuable chiral compounds. researchgate.net

Catalytic C-H insertion reactions offer a powerful method for forming complex carbocycles. Rhodium-catalyzed enantioselective C-H insertion of aryl/aryl carbenes into indole-containing substrates has been shown to produce tricyclic cores found in natural products like ergot alkaloids. acs.orgacs.org This methodology is notable for its chemoselectivity, even in the presence of sensitive functional groups like an unprotected indole nitrogen or a free hydroxyl group. acs.orgacs.org

Investigations into the Fundamental Chemical Principles Governing Indole-Carbamate Systems

A deeper understanding of the fundamental principles that govern the behavior of indole-carbamates is essential for their rational design and application. This involves studying the interplay between the electron-rich indole core and the carbamate substituent.

The combination of these two moieties creates a system with unique electronic and steric properties. The carbamate can influence the reactivity of the indole ring through electronic effects (withdrawing or donating) and by acting as a directing group in metal-catalyzed reactions. researchgate.net Conversely, the indole scaffold provides a rigid and biologically relevant framework onto which the carbamate group can be installed to modulate properties like solubility, membrane permeability, and binding interactions. nih.gov The versatility of the carbamato ligand, which can coordinate to metal centers in various ways (e.g., monodentate, chelating, bridging), also opens up avenues in coordination chemistry and catalysis. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Phenyl 1H-indol-5-ylcarbamate, and what are the critical reaction parameters?

- Methodological Answer : The synthesis typically involves coupling 1H-indol-5-amine with phenyl chloroformate under basic conditions. Key parameters include temperature control (0–25°C), solvent selection (e.g., dry THF or CH₂Cl₂), and the use of catalysts like diisopropylethylamine (DIPEA) to drive the reaction to completion. Reaction monitoring via TLC or HPLC is essential to optimize yields, which range from 60–85% depending on purification methods (e.g., silica gel chromatography) .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify characteristic peaks for the indole ring (e.g., aromatic protons at δ 6.8–7.5 ppm) and carbamate carbonyl (δ 155–160 ppm in ¹³C).

- IR Spectroscopy : Confirm the presence of C=O (1700–1750 cm⁻¹) and N-H (3200–3400 cm⁻¹) stretches.

- Mass Spectrometry : Use HRMS to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 267.1) and fragmentation patterns consistent with carbamate cleavage .

Advanced Research Questions

Q. What strategies resolve contradictions in reported synthetic yields for carbamate derivatives, and how can reaction conditions be optimized?

- Methodological Answer : Discrepancies often arise from variations in solvent purity, substrate ratios, or workup procedures. Systematic optimization using Design of Experiments (DoE) approaches, such as Central Composite Design (CCD), can identify critical factors (e.g., temperature, stoichiometry). For example, a 15% yield increase was achieved by adjusting DIPEA concentration from 1.2 to 1.5 equivalents in THF .

Q. How can computational chemistry (DFT, molecular docking) predict the bioactivity and binding mechanisms of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking studies (using AutoDock Vina) can model interactions with targets like glycogen phosphorylase, identifying key binding residues (e.g., hydrogen bonding with Asp283) and guiding structure-activity relationship (SAR) studies .

Q. What crystallographic techniques (e.g., SHELX) are suitable for resolving structural ambiguities in carbamate derivatives?

- Methodological Answer : Single-crystal X-ray diffraction using SHELXTL or SHELXL software enables precise determination of bond angles, torsional conformations, and hydrogen-bonding networks. For example, SHELXL refinement of a related indole carbamate revealed a planar carbamate group (torsion angle <5°) and π-π stacking between indole and phenyl moieties .

Analytical & Experimental Design Questions

Q. What experimental design principles improve the quantification of this compound in biological matrices using UPLC/MS?

- Methodological Answer : Employ a factorial design to optimize parameters:

- Mobile Phase : Acetonitrile/0.1% formic acid (70:30) at 0.3 mL/min.

- Column : C18 (2.1 × 50 mm, 1.7 µm).

- Detection : ESI+ mode (m/z 267.1 → 155.0 for MRM).

Validation should include linearity (R² >0.99), LOQ (5 ng/mL), and recovery studies (>90%) in plasma or tissue homogenates .

Q. How do solvent polarity and pH impact the stability of this compound during long-term storage?

- Methodological Answer : Stability studies in buffers (pH 4–9) and solvents (DMSO, ethanol) show:

- Optimal Conditions : pH 6–7 in anhydrous DMSO at -20°C (degradation <5% over 6 months).

- Avoid : Aqueous solutions (hydrolysis of carbamate to amine and CO₂) or basic conditions (pH >8), which accelerate degradation .

Biological & Mechanistic Questions

Q. What in vitro models are appropriate for evaluating the enzyme inhibitory potential of this compound?

- Methodological Answer : Use recombinant human enzymes (e.g., fatty acid amide hydrolase or kinases) in fluorogenic assays. For example, pre-incubate the compound (1–100 µM) with FAAH in Tris buffer (pH 7.4) and measure residual activity using arachidonoyl-AMC substrate. IC₅₀ values can be calculated via nonlinear regression .

Q. How does the compound’s logP and membrane permeability influence its cellular uptake in cancer cell lines?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.